5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a bromine atom at the 5th position of the nicotinamide ring, an ethyl linker, and a pyridazinone moiety. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide typically involves multiple steps:
Bromination: The starting material, nicotinamide, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of the Ethyl Linker: The brominated nicotinamide is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl linker.
Pyridazinone Formation: The final step involves the introduction of the pyridazinone moiety. This can be achieved by reacting the intermediate with a suitable pyridazinone precursor under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of azido or thio derivatives.
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with fewer oxygen functionalities.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.
5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-carboxamide: Similar structure but with a pyridine-3-carboxamide moiety.
Uniqueness
The uniqueness of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
5-bromo-N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c13-10-6-9(7-14-8-10)12(19)15-4-5-17-11(18)2-1-3-16-17/h1-3,6-8H,4-5H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJBAOKBPQKGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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